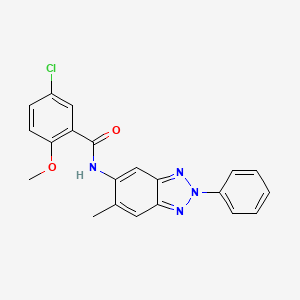![molecular formula C11H8N4O5 B5208799 3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
3-[(3,5-dinitro-4-pyridinyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dinitro-4-pyridinyl)amino]phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as DNPP or 4-nitrophenol 3,5-bis(2-pyridyl)imine. DNPP is a yellow crystalline powder that is soluble in organic solvents. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
DNPP has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions. DNPP has also been found to have antibacterial and antifungal activities. It has been studied as a potential antitumor agent. DNPP has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of DNPP is not fully understood. However, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. DNPP has also been found to disrupt the membrane potential of bacterial cells, leading to cell death.
Biochemical and Physiological Effects:
DNPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi. DNPP has also been found to induce apoptosis in cancer cells. It has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DNPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been found to have various biological activities, making it a versatile tool for scientific research. However, DNPP has some limitations. It is toxic and should be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are many future directions for the study of DNPP. It can be further studied as a fluorescent probe for the detection of metal ions. DNPP can also be studied for its potential as an antitumor and anti-inflammatory agent. Its mechanism of action can be further elucidated to understand its biological activities better. DNPP can also be modified to improve its pharmacological properties, such as reducing its toxicity and increasing its bioavailability.
Conclusion:
In conclusion, DNPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. DNPP has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DNPP, which can lead to the development of new tools for scientific research and potential therapeutic agents.
Synthesemethoden
DNPP can be synthesized by the reaction of 3,5-dinitro-4-chloropyridine with 3-amino-phenol in the presence of a base. The reaction yields DNPP as a yellow crystalline powder. The synthesis method has been optimized to obtain high yields of DNPP.
Eigenschaften
IUPAC Name |
3-[(3,5-dinitropyridin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-3-1-2-7(4-8)13-11-9(14(17)18)5-12-6-10(11)15(19)20/h1-6,16H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVEOKQAAHOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3,5-Dinitro-4-pyridinyl)amino]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)
![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)



![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)
